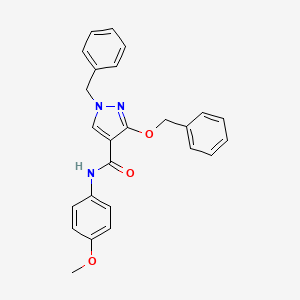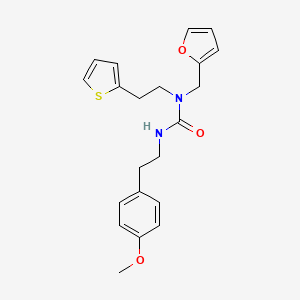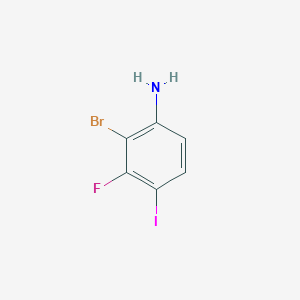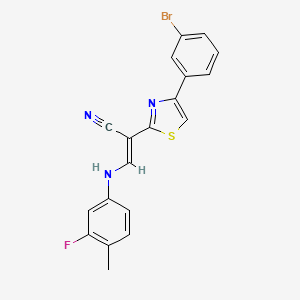
Methyl 2,3,4-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,3,4-trihydroxybenzoate” is a chemical compound with the molecular formula C8H8O5 . It is also known as "Methyl gallate" . This compound exhibits potent antitumor activities by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells .
Synthesis Analysis
The synthesis of an active component, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB), from Rhodiola crenulata has been reported . The spectra and physical properties of the synthetic HETB were consistent with the same compound isolated from Rhodiola crenulata .Molecular Structure Analysis
The molecular structure of “Methyl 2,3,4-trihydroxybenzoate” can be analyzed using its molecular formula C8H8O5 . The average mass is 184.146 Da and the monoisotopic mass is 184.037170 Da .Chemical Reactions Analysis
In a study, it was found that oxidation with o-chloranil in acetonitrile resulted in methyl 2,3,4-trihydroxybenzoate giving a novel benzocoumarin-type dimer . The formation of this dimer might partly account for the higher radical-scavenging efficiency of the ester in acetonitrile or methanol .Aplicaciones Científicas De Investigación
Inhibition of α-Glucosidase Enzymes
Methyl 2,3,4-trihydroxybenzoate: has been studied for its potential to inhibit α-glucosidase enzymes, which are key targets in managing postprandial hyperglycemia in diabetes. The compound exhibits inhibitory activities on enzymes like sucrase and maltase, potentially exceeding the potency of known inhibitors such as voglibose and acarbose .
Antioxidative Activities
This compound has demonstrated significant antioxidative properties. It has been evaluated for its ability to scavenge free radicals, particularly in the context of oxidative stress-related diseases . The radical-scavenging reaction is crucial for preventing oxidative damage in biological systems.
Pharmaceutical Research and Drug Synthesis
In pharmaceutical research, Methyl 2,3,4-trihydroxybenzoate serves as a versatile starting material for synthesizing a wide range of drug candidates. Its unique functional groups and reactivity allow for the exploration of innovative therapies across various therapeutic areas .
Antitumor Activities
Research has indicated that Methyl 2,3,4-trihydroxybenzoate exhibits potent antitumor activities. It does so by inhibiting the infiltration of CD4+CD25+ regulatory T cells into tumors, which is a significant step in cancer immunotherapy .
Synthesis of Enzyme Inhibitors
The compound is used in the synthesis of active components that show strong competitive inhibition of enzymes like maltase and sucrase. This is particularly relevant in the development of treatments for conditions like diabetes, where enzyme regulation is a therapeutic strategy .
Radical-Scavenging Efficiency
Methyl 2,3,4-trihydroxybenzoate: has been part of studies to understand the radical-scavenging efficiency of various compounds. Its ability to form oxidative dimers might account for its higher radical-scavenging efficiency, which is important in the context of antioxidative therapies .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
Methyl 2,3,4-trihydroxybenzoate, also known as Methyl gallate , is a gallate ester obtained by the formal condensation of gallic acid with methanol . It primarily targets α-glucosidases, specifically maltase and sucrase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.
Mode of Action
Methyl 2,3,4-trihydroxybenzoate exhibits inhibitory activities on maltase and sucrase . It binds to these enzymes, acting as a competitive inhibitor . This means it competes with the substrate (in this case, complex carbohydrates) for the active site on the enzyme, thereby reducing the rate of reaction.
Biochemical Pathways
By inhibiting α-glucosidases, Methyl 2,3,4-trihydroxybenzoate affects the carbohydrate digestion pathway. This results in a delay in starch digestion and a decrease in the rate of glucose absorption . This can have downstream effects on blood glucose levels and insulin response, potentially beneficial in the management of conditions like diabetes.
Pharmacokinetics
The pharmacokinetic properties of Methyl 2,3,4-trihydroxybenzoate are characterized by fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is approximately 23% . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of Methyl 2,3,4-trihydroxybenzoate’s action primarily revolve around its antioxidant and anti-inflammatory properties . By inhibiting α-glucosidases, it can help regulate blood glucose levels, potentially offering benefits in the management of diabetes . Furthermore, it has been shown to exhibit anti-tumor and anti-microbial properties .
Action Environment
The action, efficacy, and stability of Methyl 2,3,4-trihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s crystal structure can be affected by factors such as temperature and pH . Additionally, its antioxidant activity can be influenced by the presence of other reactive species in the environment
Propiedades
IUPAC Name |
methyl 2,3,4-trihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,9-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOIQWEQVTRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trihydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)



